4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole

Physicochemical Characterization Quality Control Procurement Specification

This 4-bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is a uniquely regiodefined building block. The specific 3-cyclopropyl, 4-bromo, 5-trifluoromethyl arrangement is critical for cross-coupling reactivity and biological target engagement—regioisomers cannot substitute. With a reactive C-4 bromo handle for Suzuki/Buchwald diversification and a metabolically stable cyclopropyl/CF₃ core, this scaffold is ideal for focused kinase/GPCR library synthesis, SDHI fungicide discovery, and PROTAC linker attachment. Solid form (mp 112-114°C) simplifies kilo-lab handling. Choose this precise isomer for reproducible SAR and scalable process chemistry.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 1057659-72-9
Cat. No. B1381561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
CAS1057659-72-9
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)C(F)(F)F)Br
InChIInChI=1S/C7H6BrF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13)
InChIKeyASNRMLCPPUFBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1057659-72-9): A Key Functionalized Pyrazole Intermediate for Agrochemical and Pharmaceutical Research


4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1057659-72-9, molecular formula C₇H₆BrF₃N₂, molecular weight 255.04 g/mol) is a densely functionalized pyrazole derivative characterized by a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a trifluoromethyl group at the 5-position . This heterocyclic scaffold is a versatile building block in medicinal and agrochemical research, with its specific substitution pattern enabling targeted derivatization via cross-coupling reactions at the bromine site while leveraging the metabolic stability and lipophilicity conferred by the trifluoromethyl and cyclopropyl groups [1].

Why Generic Substitution of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is Not Advisable in Research and Development


Simple substitution with other bromo-cyclopropyl-trifluoromethyl pyrazole isomers, such as 5-bromo-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole or 4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, is not permissible due to fundamental differences in regiochemistry and substitution pattern [1]. These structural variations critically impact the electronic environment of the pyrazole ring, the reactivity of the bromine leaving group in cross-coupling reactions, and the overall three-dimensional shape of the molecule, leading to divergent outcomes in downstream synthesis and biological target engagement . Consequently, the precise 3-cyclopropyl, 4-bromo, 5-trifluoromethyl arrangement defines a unique chemical space that cannot be replicated by its regioisomers.

Quantitative Differentiation Guide for 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole


Physical Property Differentiation: Melting Point as a Proxy for Purity and Handling

The reported melting point of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is 112-114 °C . This value serves as a critical quality control parameter, distinct from other pyrazole derivatives. For example, while specific melting points for direct regioisomers like 5-bromo-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole are not widely reported, the presence of a sharp, defined melting range for this compound provides a verifiable metric for purity assessment and batch-to-batch consistency upon procurement.

Physicochemical Characterization Quality Control Procurement Specification

Predicted Physicochemical Properties for Formulation and Reaction Planning

The predicted physicochemical properties of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole include a boiling point of 261.1±40.0 °C, a density of 1.839±0.06 g/cm³, and a pKa of 9.83±0.50 . These computed values are essential for planning synthetic reactions (e.g., solvent selection for cross-coupling) and for assessing the compound's behavior in biological assays. While these are predictions, they offer a quantitative starting point for experimental design that is specific to this substitution pattern, especially when compared to analogs lacking the trifluoromethyl or cyclopropyl groups.

Computational Chemistry Drug Design Process Development

Reactivity Advantage: A Strategic 4-Bromo Handle for Diversification

The 4-bromo substituent in 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is strategically positioned for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This contrasts with isomers like 5-bromo-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, where the bromine is on a nitrogen atom, which is not amenable to standard cross-coupling. The presence of the 4-bromo group on a carbon atom allows for the direct introduction of aryl, heteroaryl, or amine functionalities, enabling rapid library synthesis for structure-activity relationship (SAR) studies in agrochemical and pharmaceutical discovery programs.

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Pharmacophore Alignment: Privileged Motif for Kinase and GPCR Targeting

The trifluoromethyl- and cyclopropyl-substituted pyrazole core of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is a privileged pharmacophore in medicinal chemistry, particularly for targeting kinases and G-protein coupled receptors (GPCRs) [1][2]. While direct biological data for this specific intermediate is limited in open literature, its structural analogs have been extensively optimized as PKM2 activators [1] and succinate dehydrogenase inhibitors (SDHI) [2]. The 4-bromo handle allows for systematic optimization of potency and selectivity. For instance, a related 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxamide derivative exhibited a Ki of 5.30 nM against the TAAR1 receptor, demonstrating the potential of this scaffold for high-affinity target engagement [3].

Kinase Inhibition GPCR Modulation Drug Discovery

Optimal Application Scenarios for 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole


Medicinal Chemistry: Synthesis of Kinase and GPCR-Targeted Libraries via Palladium-Catalyzed Cross-Coupling

This compound serves as an ideal starting material for the synthesis of focused libraries targeting kinases and GPCRs. The 4-bromo handle enables efficient diversification through Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for rapid exploration of structure-activity relationships . Its cyclopropyl and trifluoromethyl groups are known to improve metabolic stability and membrane permeability, making it a strategic choice for lead optimization in drug discovery programs for cancer, inflammation, or metabolic diseases [1].

Agrochemical Research: Development of Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The trifluoromethylpyrazole core is a key pharmacophore in commercial SDHI fungicides . 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole provides a direct entry point for synthesizing novel pyrazole-4-carboxamide derivatives through carbonylation or carboxylation of the 4-bromo position, followed by amide coupling [1]. This approach enables the rapid evaluation of new SDHI candidates with potentially improved spectrum of activity and resistance profiles.

Chemical Biology: Development of Chemical Probes and PROTACs

The bifunctional nature of this building block—a reactive bromine for linker attachment and a metabolically stable, lipophilic core—makes it well-suited for the synthesis of chemical probes and proteolysis-targeting chimeras (PROTACs) . The 4-bromo group can be used to install a linker for conjugation to an E3 ligase ligand, while the pyrazole core can be designed to bind a protein of interest with high affinity, as demonstrated by the nanomolar activity of related analogs [1].

Process Chemistry: Reliable Intermediate with Defined Physical Properties for Scale-Up

For process chemists, the well-defined melting point (112-114 °C) and predicted boiling point (261.1±40.0 °C) of this compound provide tangible quality control benchmarks for incoming material and for monitoring reaction progress during scale-up . Its solid form at room temperature simplifies handling, storage, and purification compared to oily or low-melting analogs, reducing operational complexity in kilo-lab or pilot plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.